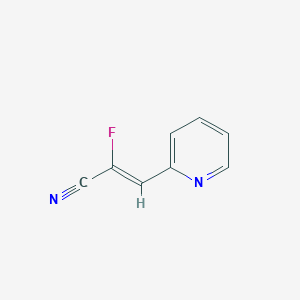
3-(2-Pyridinyl)-2-fluoropropenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Pyridinyl)-2-fluoropropenenitrile, also known as PF-04859989, is a chemical compound that belongs to the class of acrylonitriles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
3-(2-Pyridinyl)-2-fluoropropenenitrile acts as a competitive inhibitor of DGAT1 by binding to its active site. This prevents the enzyme from catalyzing the synthesis of triglycerides, thereby reducing the accumulation of fat in the body. The exact mechanism of how 3-(2-Pyridinyl)-2-fluoropropenenitrile interacts with DGAT1 is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(2-Pyridinyl)-2-fluoropropenenitrile can reduce body weight and improve glucose tolerance in animal models of obesity and diabetes. It has also been found to decrease the levels of triglycerides and cholesterol in the blood. However, further studies are needed to determine the long-term effects of 3-(2-Pyridinyl)-2-fluoropropenenitrile and its safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(2-Pyridinyl)-2-fluoropropenenitrile is its high potency and selectivity towards DGAT1. This makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its use in vivo. Therefore, alternative delivery methods and analogs of 3-(2-Pyridinyl)-2-fluoropropenenitrile are being developed to overcome these limitations.
Direcciones Futuras
There are several future directions for the research on 3-(2-Pyridinyl)-2-fluoropropenenitrile. One area of focus is the development of analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the potential therapeutic applications of 3-(2-Pyridinyl)-2-fluoropropenenitrile in other diseases such as cancer and inflammation. Additionally, the role of DGAT1 in lipid metabolism and its interaction with other enzymes and pathways need to be further elucidated. Overall, 3-(2-Pyridinyl)-2-fluoropropenenitrile has shown promising results in preclinical studies and holds great potential for the development of new therapies for metabolic disorders.
Métodos De Síntesis
The synthesis of 3-(2-Pyridinyl)-2-fluoropropenenitrile involves the reaction of 2-pyridinecarboxaldehyde with 2-chloro-3,3,3-trifluoropropene in the presence of a base. The resulting intermediate is then treated with sodium cyanide to yield the final product. This method has been optimized to achieve high yields and purity of 3-(2-Pyridinyl)-2-fluoropropenenitrile.
Aplicaciones Científicas De Investigación
3-(2-Pyridinyl)-2-fluoropropenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in the synthesis of triglycerides. This makes 3-(2-Pyridinyl)-2-fluoropropenenitrile a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Propiedades
Número CAS |
140137-14-0 |
|---|---|
Nombre del producto |
3-(2-Pyridinyl)-2-fluoropropenenitrile |
Fórmula molecular |
C8H5FN2 |
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5- |
Clave InChI |
SUHJVGJLQDTXKV-ALCCZGGFSA-N |
SMILES isomérico |
C1=CC=NC(=C1)/C=C(/C#N)\F |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
SMILES canónico |
C1=CC=NC(=C1)C=C(C#N)F |
Sinónimos |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




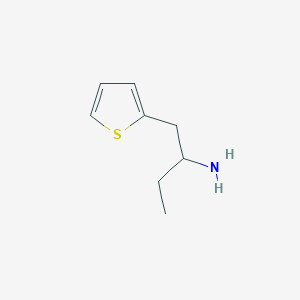
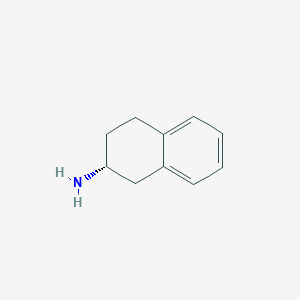

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
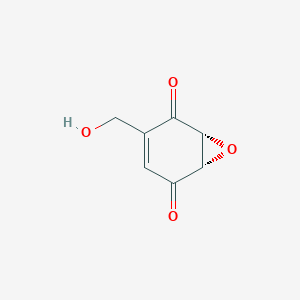
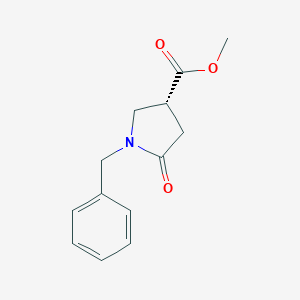
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

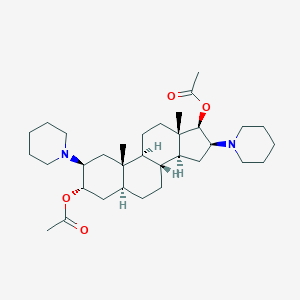
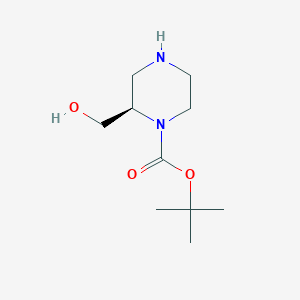
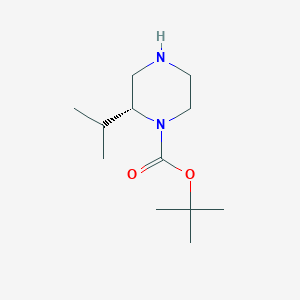
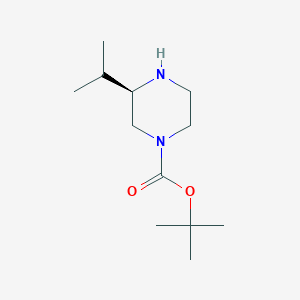
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)